molecular formula C20H16N2O2 B2475921 Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate CAS No. 339029-83-3

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate

Cat. No. B2475921
CAS RN: 339029-83-3
M. Wt: 316.36
InChI Key: WGFCOSMQTIBJGF-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate” is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.

Scientific Research Applications

Proton Magnetic Resonance Studies

  • Isomeric Alkylidencyanoesters Analysis : A study by Giralt, López, and Álvarez (1975) on ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, a compound structurally related to methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate, discusses the geometric isomerism of the compound. It highlights how proton magnetic resonance, including aromatic solvent-induced shift experiments, can be used for structural analysis and isomer identification in compounds like these (Giralt, López, & Álvarez, 1975).

Isomerization Reactions

  • Olefin Isomerization with Ruthenium Catalysts : A 2000 study by Wakamatsu et al. explored the isomerization reactions of olefins, including molecules similar to this compound. The study found that the double bond conjugated with the ester moiety can migrate to a deconjugated position by a ruthenium catalyst. This reaction is significant for producing compounds with varying conjugation and electronic properties (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Optoelectronic Properties

  • Photochromic Diarylethenes Study : Research by Liu et al. (2007) on compounds similar to this compound focused on the optoelectronic properties of photochromic diarylethenes. The study systematically investigated the impact of cyano groups on properties like photochromism, fluorescence, and electrochemical characteristics, which are essential for applications in materials science and photonics (Liu, Pu, Zheng, Le, & Luo, 2007).

Photophysical Properties

  • Luminescence in Solvents : A study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a molecule structurally related to this compound, examined the photophysical properties in various solvents. This research is relevant for understanding how different substituent groups affect the luminescence properties of similar compounds (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Synthetic Organic Chemistry

  • Synthesis of Novel Compounds : Research by Asokan et al. (1988) on methyl 5-aryl-3-oxo-4-pentenoates, closely related to the compound , discusses their synthesis and conversion into cyclopentenones. This kind of research contributes to the development of new methods and compounds in synthetic organic chemistry (Asokan, Bhattacharji, Ila, & Junjappa, 1988).

Safety and Hazards

“Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate” should only be used for research and development under the supervision of a technically qualified individual . It’s recommended to obtain special instructions before use, and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

methyl (E)-5-cyano-5-(2-cyanophenyl)-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-12H,13H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFCOSMQTIBJGF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.